molecular formula C13H13NO3S B1176549 2-(4-Hydroxymethylphenyl)phenylsulfonamide CAS No. 158144-55-9

2-(4-Hydroxymethylphenyl)phenylsulfonamide

Cat. No.: B1176549
CAS No.: 158144-55-9
M. Wt: 263.31
InChI Key:
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Description

2-(4-Hydroxymethylphenyl)phenylsulfonamide is an organic compound with the molecular formula C13H13NO3S It is characterized by the presence of a sulfonamide group attached to a biphenyl structure, with a hydroxymethyl group on one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxymethylphenyl)phenylsulfonamide typically involves the sulfonation of a biphenyl derivative followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 4-hydroxymethylbiphenyl with a sulfonyl chloride in the presence of a base, such as pyridine, to yield the desired sulfonamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield the corresponding amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for the oxidation of the hydroxymethyl group.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for the reduction of the sulfonamide group.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination, often in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 2-(4-carboxyphenyl)phenylsulfonamide.

    Reduction: Formation of 2-(4-aminomethylphenyl)phenylsulfonamide.

    Substitution: Formation of various substituted biphenyl derivatives depending on the specific reaction conditions.

Scientific Research Applications

2-(4-Hydroxymethylphenyl)phenylsulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxymethylphenyl)phenylsulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the biphenyl structure can facilitate interactions with hydrophobic regions of proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    4-Hydroxymethylbiphenyl: Lacks the sulfonamide group but shares the biphenyl structure.

    2-(4-Aminomethylphenyl)phenylsulfonamide: A reduced form of the compound with an amine group instead of a hydroxymethyl group.

    2-(4-Carboxyphenyl)phenylsulfonamide: An oxidized form with a carboxylic acid group.

Uniqueness: 2-(4-Hydroxymethylphenyl)phenylsulfonamide is unique due to the presence of both a hydroxymethyl group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c14-18(16,17)13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8,15H,9H2,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDLNZQTRPKSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717827
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158144-55-9, 1349718-86-0
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-sulfonamide
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